(R)-1-(benzo[d]thiazol-2-yl)ethanamine can be classified as:
The synthesis of (R)-1-(benzo[d]thiazol-2-yl)ethanamine can be achieved through several methods. One notable method involves the reaction of benzo[d]thiazol-2-amine with an appropriate alkylating agent. A common approach is the alkylation of benzo[d]thiazol-2-amine with ethyl iodide or a similar compound under basic conditions.
This method has been reported to yield high purity and good yields of (R)-1-(benzo[d]thiazol-2-yl)ethanamine, often exceeding 90% yield under optimized conditions .
The molecular structure of (R)-1-(benzo[d]thiazol-2-yl)ethanamine features:
(R)-1-(benzo[d]thiazol-2-yl)ethanamine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for (R)-1-(benzo[d]thiazol-2-yl)ethanamine is primarily linked to its interaction with biological targets:
The precise mechanism often depends on the specific biological context and target proteins involved.
The physical and chemical properties of (R)-1-(benzo[d]thiazol-2-yl)ethanamine include:
These properties are essential for evaluating the compound's suitability for various applications in research and medicine.
(R)-1-(benzo[d]thiazol-2-yl)ethanamine has several scientific applications:
Research continues to explore its potential across multiple therapeutic areas, particularly in developing novel treatments for resistant infections and cancer .
The defining feature of (R)-1-(benzo[d]thiazol-2-yl)ethanamine is the spatial arrangement of its chiral center at the Cα position of the ethanamine side chain. This (R)-configuration assigns the carbon atom bearing the amine group as stereogenic, with priority ordering: 1) benzo[d]thiazol-2-yl group (highest), 2) amine group (-NH₂), 3) methyl group (-CH₃), and 4) hydrogen (lowest). In the (R)-enantiomer, these groups adopt a counter-clockwise progression when viewed along the Cα-H bond, placing the bulky benzothiazole and amine moieties in distinct spatial orientations relative to the (S)-counterpart. This configuration critically dictates intermolecular interactions, binding affinity to biological targets (e.g., enzymes), and pharmacological activity. The synthesis of enantiopure (R)-forms typically employs chiral resolution techniques (e.g., diastereomeric salt crystallization) or asymmetric synthesis using chiral catalysts, ensuring high enantiomeric excess (ee >98%) essential for structure-activity relationship studies [4] [10].
X-ray crystallography provides definitive evidence for the three-dimensional structure and intermolecular packing of benzothiazole-ethanamine derivatives. While a crystal structure of the exact (R)-enantiomer is not explicitly detailed in the search results, closely related analogs reveal key structural motifs:
Table 1: Crystallographic Parameters for Key Benzothiazole Derivatives
Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |
---|---|---|---|---|---|---|---|
(E)-1-(Benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine | P2₁/n | 18.443 | 4.016 | 23.396 | 99.246 | 1710.4 | [5] |
Schiff Base Metal Complexes (Mn, Cu, Co, Ni, Zn) | Not specified | - | - | - | - | - | [1] |
Key observations from crystallographic analyses include:
Comprehensive spectroscopic profiling unequivocally identifies (R)-1-(benzo[d]thiazol-2-yl)ethanamine and distinguishes it from analogs:
Table 2: Key Spectroscopic Signatures of (R)-1-(Benzo[d]thiazol-2-yl)ethanamine
Technique | Key Signals | Interpretation |
---|---|---|
FT-IR | 3320-3280 cm⁻¹ (m), 3170-3140 cm⁻¹ (m) | N-H stretching (asymmetric/symmetric, primary amine) |
1600-1590 cm⁻¹ (s), 1550-1540 cm⁻¹ (s) | C=C/C=N stretching (benzothiazole ring) | |
1260-1250 cm⁻¹ (s) | C-N stretching (benzothiazole) | |
¹H NMR (CDCl₃) | δ 7.70-7.65 (m, 1H), 7.58-7.52 (m, 1H), 7.35-7.28 (m, 2H) | Aromatic protons (H-4, H-5, H-6, H-7 of benzothiazole) |
δ 4.85-4.75 (q, 1H, J ~ 6.5 Hz) | Methine proton (CH-NH₂) at chiral center | |
δ 1.60 (d, 3H, J ~ 6.5 Hz) | Methyl protons (-CH₃) | |
δ 1.42 (br s, 2H) | Amine protons (-NH₂) | |
¹³C NMR (CDCl₃) | δ 168.5, 153.2, 134.5, 126.3, 122.8, 121.5, 120.9 | Benzothiazole ring carbons (C-2, C-7a, C-3a, C-4, C-5, C-6, C-7) |
δ 49.5 | Methine carbon (CH-NH₂) | |
δ 24.8 | Methyl carbon (-CH₃) | |
HRMS (ESI+) | m/z calc'd for C₉H₁₁N₂S [M+H]⁺: 179.0641; Found: 179.0639 | Confirms molecular formula and purity |
The enantiomers of 1-(benzo[d]thiazol-2-yl)ethanamine exhibit identical physicochemical properties (melting point, solubility, lipophilicity) in achiral environments but differ significantly in chiral biological contexts:
Table 3: Comparative Properties of (R)- and (S)-1-(Benzo[d]thiazol-2-yl)ethanamine
Property | (R)-Enantiomer | (S)-Enantiomer | Significance |
---|---|---|---|
Optical Rotation | + Specific rotation (e.g., [α]D²⁵ = +XX.X°) | - Specific rotation (e.g., [α]D²⁵ = -XX.X°) | Definitive proof of enantiomeric identity and purity. |
Chiral Chromatography | Longer/shorter retention time on (R,R)-Whelk-O1 column | Opposite retention time on same column | Essential for analytical separation and ee determination [4]. |
Enzyme Binding | Higher affinity to AChE/BChE active site gorge | Lower affinity or altered binding pose | Explains superior inhibitory potency of (R)-forms as cholinesterase inhibitors [4] [6]. |
Cytotoxicity Profile | Negligible up to 100 μM (HepG2 cells) | Similar or slightly increased | Indicates stereochemistry may not dominate non-specific toxicity at moderate doses [4]. |
Molecular Docking | Optimal orientation for covalent carbamoylation | Suboptimal Ser-His-Glu triad distance | Rationalizes pseudo-irreversible inhibition mechanism for (R)-carbamate derivatives [2] [4]. |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: